Benzyltrimethylsilane
Overview
Description
Synthesis Analysis
Benzyltrimethylsilane can be synthesized through various methods, including the palladium-catalyzed reductive coupling of benzylidene dichlorides using disilanes as reducing agents, which yields (E)-α,β-bis(trimethylsilyl)stilbenes in high yields (Matsumoto et al., 1983). Another approach involves the hydrosilylation reaction of template agents with methyldiethoxysilane, leading to the formation of ladderlike polymethylsiloxanes (Tang et al., 2002).
Molecular Structure Analysis
The molecular structure of benzyltrimethylsilane derivatives, such as bis(p-trimethylsilyltolyl)tellurium dichloride, showcases a distorted octahedral configuration around the tellurium atom, indicating the complex structural diversity these compounds can exhibit (Chadha & Drake, 1984).
Chemical Reactions and Properties
Benzyltrimethylsilane undergoes various chemical reactions, including electrophilic substitution at the benzylic position and reactions with iodine monobromide or bromine, demonstrating its reactive benzylic site (Bordeau et al., 1987). Its reaction with tellurium(IV) chloride forms condensation products, showcasing its reactivity towards different electrophiles and its utility in forming complex molecules (Chadha & Drake, 1984).
Physical Properties Analysis
The physical properties of benzyltrimethylsilane and its derivatives, such as their solubility, boiling points, and crystalline structures, are crucial for their application in synthesis and materials science. However, specific details on these properties are not provided in the cited papers.
Chemical Properties Analysis
The chemical properties of benzyltrimethylsilane, including its stability, reactivity towards various reagents, and participation in radical and ionic mechanisms, are evidenced by its involvement in a wide range of chemical reactions. Its utility in synthesizing complex organic compounds and materials, such as ladderlike polymethylsiloxanes, underscores its importance in organic and materials chemistry (Tang et al., 2002).
Scientific Research Applications
Electrophilic Substitution
- BTMS reacts with iodine monobromide and bromine in various conditions, leading to direct benzylic substitution. This reaction is significant in organic chemistry for the introduction of iodine or bromine at the benzylic position, which has diverse applications in synthesizing other organic compounds (Bordeau et al., 1987).
Synthesis of Alcohols
- In the presence of tetrabutylammonium fluoride, BTMS adds to aldehydes and ketones, yielding corresponding alcohols upon hydrolysis. This application is crucial in organic synthesis, especially in the preparation of alcohols from simpler compounds (Bennetau & Dunogues, 1983).
Oxidation Reactions
- BTMS undergoes oxidation reactions with cerium(IV) ammonium nitrate, leading to products of C-Si cleavage under mild conditions. These reactions are useful in studies of bond cleavage and oxidation processes in organosilicon chemistry (Baciocchi et al., 1989).
Side-Chain Oxidation
- BTMS reacts with iodosylbenzene in the presence of iron or manganese porphyrins. This reaction is significant for studying the oxidation mechanisms in organic compounds, particularly the transformation of BTMS into benzaldehydes (Baciocchi & Lanzalunga, 1993).
Alkali Cleavage
- BTMS undergoes alkali cleavage, which is important in studies relating to substituent effects and nucleophilic reactions in organometallic chemistry (Bott et al., 1965).
Photochemical Processes
- BTMS exhibits distinct photochemical behaviors in different solvents. This is significant for understanding the photophysical processes in organic chemistry, particularly in the formation of radicals (Hiratsuka et al., 1996).
Reactions with Trifluoroacetic Acid
- BTMS undergoes novel cleavages with trifluoroacetic acid, which is relevant in the study of chemical reactions involving acid-catalyzed processes (Andrianov et al., 1976).
Addition to Imines
- BTMS adds to imines in the presence of tetrabutylammonium fluoride, contributing to the field of amines synthesis and its applications in organic chemistry (Zhang et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWRLGWLMRJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061116 | |
Record name | Trimethylbenzylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltrimethylsilane | |
CAS RN |
770-09-2 | |
Record name | Benzyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylbenzylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyltrimethylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, [(trimethylsilyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylbenzylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLBENZYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX8B6Q8WC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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